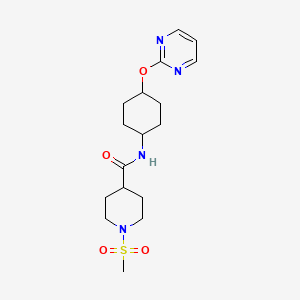

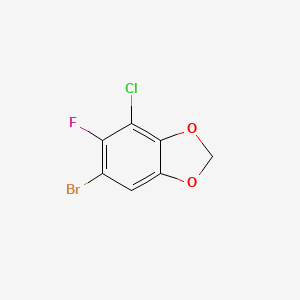

6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds containing halogen atoms, such as bromo, chloro, and fluoro, are pivotal in the design and synthesis of molecules with potential anti-inflammatory and cytotoxic activities. For instance, the synthesis of 2‐halogenatedphenyl benzoxazole‐5‐carboxylic acids has shown significant promise in this regard. One study highlights the anti-inflammatory and cytotoxic potential of these compounds, with certain derivatives demonstrating activities comparable or superior to standard drugs like ibuprofen and doxorubicin against specific cell lines, highlighting their therapeutic potential (Thakral et al., 2022).

Alkylating Agents for Cancer Therapy

Halogenated derivatives, including those with bromo, chloro, and fluoro groups, have been evaluated for their potential as alkylating agents in cancer therapy. Research into N-glycosyl(halomethyl)-1,2,3-triazoles demonstrates that these compounds can inhibit the growth of cancer cells, such as HeLa cells, and extend the lifespan of mice bearing tumors, offering a novel approach to cancer treatment (de las Heras et al., 1979).

Corrosion Inhibition

Halogenated compounds also play a significant role in the field of corrosion inhibition. For example, triazole Schiff bases containing bromo and fluoro substituents have been studied for their efficacy in protecting mild steel against corrosion in acidic media. These inhibitors show promise in enhancing the durability of metals, with their efficiency correlating with their molecular structure and electronic properties (Chaitra et al., 2015).

Spectroscopic Properties and Fluorophore Design

The impact of halogen substituents on the spectroscopic properties of organic compounds is a critical area of research, particularly in the design of fluorophores. Studies on benzothiazole derivatives have revealed how chloro and bromo substitutions can influence fluorescence properties, offering insights into the design of new fluorescent materials for various applications (Misawa et al., 2019).

Novel Organoboron Heterocycles

Research into the synthesis of benzoboroxoles demonstrates the utility of halogenated compounds in accessing new chemical spaces. The preparation of these novel organoboron heterocycles from o-bromobenzyl alcohols showcases the role of halogen atoms in facilitating unique chemical transformations, with potential applications in material science and catalysis (Zhdankin et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of molecules that target adenosine a2a receptors .

Mode of Action

It is known to be a reagent in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Biochemical Pathways

It is used as a reagent in the synthesis of molecules that are used as herbicides and adenosine A2a receptor antagonists , suggesting that it may indirectly influence biochemical pathways related to these functions.

Result of Action

Its use in the synthesis of molecules that act as herbicides and adenosine A2a receptor antagonists suggests that it may have indirect effects on cellular function.

Action Environment

The suzuki–miyaura cross-coupling reaction, in which it is used as a reagent, is known for its mild and functional group tolerant reaction conditions , suggesting that it may be relatively stable under a variety of environmental conditions.

Safety and Hazards

properties

IUPAC Name |

6-bromo-4-chloro-5-fluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGSLXUPVVIANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=C(C(=C2O1)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2752054.png)

![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)

![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)